REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[Na+:15].[O-:11][C:12]([OH:13])=[O:14].[o:1]1[n:2][c:3]([CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9]2)[cH:4][cH:5]1>>[o:1]1[n:2][c:3]([CH:6]2[CH2:7][C:8](=[O:10])[CH2:9]2)[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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OC1CC(c2ccon2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CC(c2ccon2)C1
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Name
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|
Type
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product
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Smiles
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O=C1CC(c2ccon2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |